
N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide, also known as EHPQMP, is a novel compound with potential applications in scientific research. EHPQMP is a quinoline-based derivative that has been synthesized through a series of chemical reactions.
科学研究应用
N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide has potential applications in scientific research due to its ability to modulate various biological targets. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cellular signaling pathways. Inhibition of PKC has been implicated in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE has been implicated in the treatment of Alzheimer's disease.
作用机制
The mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide involves the inhibition of PKC and AChE. PKC is involved in the regulation of cellular signaling pathways, and its inhibition by this compound can lead to the suppression of cell proliferation and the induction of apoptosis. AChE is involved in the breakdown of acetylcholine, and its inhibition by this compound can lead to the accumulation of acetylcholine in the synaptic cleft, leading to increased neurotransmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of PKC and AChE in a dose-dependent manner. In vivo studies have shown that this compound can cross the blood-brain barrier and accumulate in the brain, leading to the inhibition of AChE activity and the modulation of PKC activity.
实验室实验的优点和局限性
N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide has several advantages for use in lab experiments. This compound is a novel compound that has not been extensively studied, providing an opportunity for new research. This compound has been synthesized in high purity and high yield, allowing for accurate dosing in experiments. However, this compound also has limitations for use in lab experiments. This compound has not been extensively studied, and its safety profile is not well established. This compound has also not been tested in clinical trials, and its efficacy in treating diseases is not well established.
未来方向
There are several future directions for research on N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide. One direction is to further study the mechanism of action of this compound, including its effects on cellular signaling pathways and neurotransmission. Another direction is to study the safety and efficacy of this compound in animal models and clinical trials. Additionally, this compound could be modified to improve its potency and selectivity for specific biological targets. Finally, this compound could be used in combination with other compounds to enhance its therapeutic effects.
合成方法
The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide involves a multi-step process that begins with the reaction of 2-hydroxy-7-methylquinoline with 4-ethoxybenzoyl chloride to form 4-ethoxy-N-(2-hydroxy-7-methylquinolin-3-yl)benzamide. This intermediate is then reacted with propionyl chloride in the presence of a base to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
属性
IUPAC Name |
N-(4-ethoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-21(25)24(18-8-10-19(11-9-18)27-5-2)14-17-13-16-7-6-15(3)12-20(16)23-22(17)26/h6-13H,4-5,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWNOOFSOCXBAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=C(C=C2)C)NC1=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

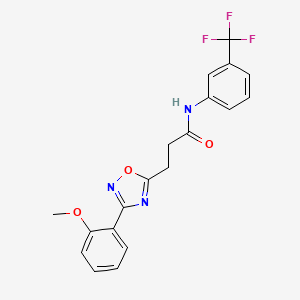
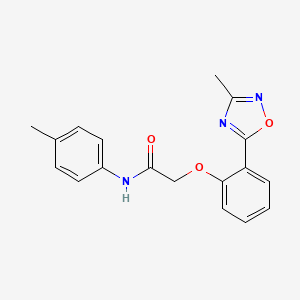

![3-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713203.png)



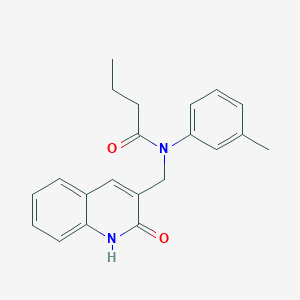
![5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7713241.png)
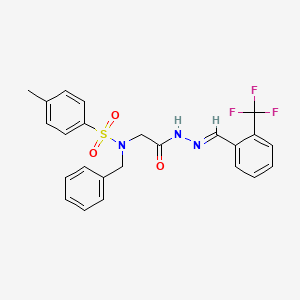
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7713274.png)
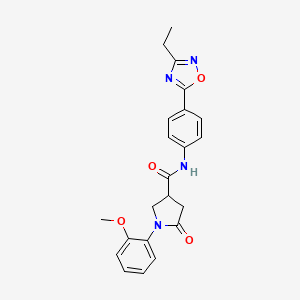
![N-{5-[(4-ethylphenyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B7713286.png)
